5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-25-15-5-4-13(19)10-16(15)26(23,24)20-14-7-11-3-2-6-21-17(22)9-12(8-14)18(11)21/h4-5,7-8,10,20H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOKHIFNIHIDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.4 g/mol. The compound features a benzenesulfonamide group and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolinone moiety , which are crucial for its biological interactions. The presence of fluoro and methoxy substituents enhances its stability and potential therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit significant anticancer properties. The quinoline moiety can intercalate with DNA, suggesting potential mechanisms for inhibiting cancer cell proliferation. Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines with IC50 values in the nanomolar range .
The mechanism of action appears to involve multiple pathways:
- DNA Intercalation : The quinoline structure allows for interaction with DNA, potentially disrupting replication.
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes and receptors, contributing to its pharmacological effects.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Automated Synthesis Techniques : Utilizing high-performance liquid chromatography (HPLC) for purification.
- Multistep Organic Synthesis : Involves the formation of the pyrroloquinoline core followed by functionalization with the sulfonamide group.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibition against specific cancer cell lines. For example:
- A study reported that related compounds showed IC50 values indicating effective growth inhibition in L1210 mouse leukemia cells .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-chloro-2-methoxybenzenesulfonamide | Contains a chloro group instead of fluoro | May exhibit different biological activity due to chlorine substitution |
| N-(4-oxo-2,4,5,6-tetrahydroquinoline-8-yl)benzenesulfonamide | Lacks the fluoro substituent | Potentially less stable compared to the fluorinated variant |
| 5-fluoro-N-(quinolin-8-yl)benzenesulfonamide | Similar sulfonamide structure but without methoxy group | Differences in solubility and reactivity due to missing methoxy |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the sulfonamide group, fluorinated benzene ring, or the pyrroloquinolinone core. Below is a comparative analysis of key analogs identified in the evidence:
Table 1: Structural Comparison and Hypothesized Effects
Key Observations:
Fluorine vs. Halogen Substitution : The fluorine atom in the target compound likely offers superior metabolic stability compared to bromine in , as C-F bonds are less susceptible to enzymatic cleavage.
Sulfonamide vs. Amide Linkages : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to amides (pKa ~15), which may influence target engagement and solubility .
proteases).
Preparation Methods
Cyclization of Meldrum’s Acid Derivatives
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with substituted anilines under microwave irradiation to form 6-substituted 4-hydroxyquinolines. For example:
- Reaction Conditions :
Chlorination of 4-Hydroxyquinoline
The 4-hydroxy group is replaced with chlorine to enable subsequent nucleophilic substitution with sulfonamide precursors.
Protocol :
Side Reactions :
Over-chlorination is mitigated by controlling temperature and stoichiometry.
Preparation of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride
The sulfonamide group is introduced via coupling with a benzenesulfonyl chloride derivative.
Sulfonation of Substituted Benzene
Direct Sulfonation :
Alternative Method :
Electrochemical synthesis using sodium pyrosulfite (Na₂S₂O₅) and arenediazonium salts under LiClO₄ electrolyte.
Coupling of Pyrroloquinoline and Benzenesulfonamide
The critical sulfonamide bond is formed via nucleophilic substitution.
Aminoquinoline-Sulfonyl Chloride Reaction
Standard Protocol :
Optimized Conditions :
Purification and Characterization
Analytical Data
- Melting Point : 212–214°C.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, aromatic), 3.92 (s, 3H, OCH₃).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Waste Management
- Phosphorus pentachloride byproducts are neutralized with aqueous NaHCO₃, reducing environmental impact.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Microwave Cyclization | 70 | 98 | Moderate |
| Electrochemical | 65 | 95 | High |
| Batch Coupling | 78 | 97 | Low |
Mechanistic Insights
Sulfonamide Bond Formation
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack : The quinoline’s amine attacks the sulfonyl chloride’s electrophilic sulfur.
- HCl Elimination : Base scavengers (e.g., triethylamine) drive the reaction to completion.
Challenges and Solutions
Steric Hindrance
Bulky substituents on the benzene ring slow coupling. Using polar aprotic solvents (e.g., DMA) mitigates this.
Byproduct Formation
Excess sulfonyl chloride leads to disubstituted products. Stoichiometric control (1.2 eq sulfonyl chloride) minimizes this.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents (e.g., EDC/DCC) to form sulfonamide bonds between the pyrroloquinoline core and the substituted benzene ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (60–100°C) to enhance reaction efficiency .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product . Key validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring fusion in the pyrroloquinoline system .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Systematic substitution : Synthesize analogs with variations in the methoxy, fluoro, or sulfonamide groups .
- Biological assays : Test against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituent changes with IC₅₀ values .
- Electron-withdrawing effects : Fluorine’s impact on electronic distribution and binding affinity can be assessed via Hammett plots .
Q. How should researchers address contradictory data in biological assays?
- Assay optimization : Standardize conditions (e.g., pH, temperature) and include positive/negative controls .
- Purity verification : Re-test compounds after re-purification to rule out impurities .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What in silico strategies predict target interactions and pharmacokinetic properties?
- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to target proteins (e.g., quinoline-binding enzymes) .
- QSAR models : Train models on analogs to predict logP, solubility, and metabolic stability .
- ADMET prediction : Tools like SwissADME assess absorption and toxicity risks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
